molecular formula C22H24B2N2O2 B1326269 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 950511-16-7

2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1326269
CAS No.: 950511-16-7
M. Wt: 370.1 g/mol
InChI Key: ZSWRQIQPSFPHAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves multi-step organic reactions. One common method includes the borylation of aromatic compounds using palladium catalysts . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.

Scientific Research Applications

2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets such as proteins and enzymes. The boron atoms in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, thereby modulating their activity. This interaction is crucial for its role in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine apart from similar compounds is its unique naphtho[1,8-de][1,3,2]diazaborinine core, which provides distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other boron-containing compounds may not be as effective.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-13-11-16(12-14-17)23-25-18-9-5-7-15-8-6-10-19(26-23)20(15)18/h5-14,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWRQIQPSFPHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24B2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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